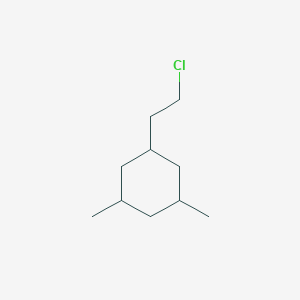

1-(2-Chloroethyl)-3,5-dimethylcyclohexane

説明

1-(2-Chloroethyl)-3,5-dimethylcyclohexane is a chemical compound with a molecular formula of C9H15Cl. It belongs to the class of cycloalkanes and is a versatile compound with a variety of applications. This compound is used in the synthesis of various compounds and has been used in a variety of scientific research applications. In

科学的研究の応用

Molecular Structure and Insecticidal Activity : A compound closely related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," identified as 2,4,5-trichloro-1-chloroethyl-1,5-dimethylcyclohexane, was studied for its molecular structure. It exhibits insecticidal activity, which highlights its potential application in pest control (Rivera, Manríquez, & Wittke, 1998).

Asymmetric Synthesis Applications : The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which bear structural similarities to "this compound," was achieved using zirconium-catalyzed reductive cyclization. This process is significant in the synthesis of complex organic molecules (Grepioni et al., 1999).

Electrophilic Iodination Agent : In a study exploring electrophilic iodination agents, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione was used for selectively iodinating electron-rich aromatics. This research indicates potential applications in synthetic chemistry, particularly in the synthesis of α-iodinated carbonyl compounds (Martinez-Erro et al., 2017).

Study on Hydrogen Molecule Detachment : Research on 1,2-dimethylcyclohexane, a compound structurally related to "this compound," revealed insights into hydrogen molecule detachment processes in ionizing radiation. This has implications in understanding radiation-induced chemical reactions (Sakurai, Shiotani, & Ichikawa, 1999).

Conformational Equilibria Measurement : Another study used derivatives of 1-methyl-1-chlorocyclohexane, similar to "this compound," to derive reliable estimates of NMR chemical shifts. This research contributes to the field of NMR spectroscopy and molecular structure determination (Carr, Robinson, & Tchen, 1987).

作用機序

Target of Action

Compounds similar to “1-(2-Chloroethyl)-3,5-dimethylcyclohexane”, such as chloroethylnitrosoureas, often target DNA in cells . They bind to the DNA, causing cross-linking and preventing the DNA from being separated for synthesis or transcription .

Mode of Action

These compounds work by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

The biochemical pathways affected by these compounds are primarily those involved in DNA repair and synthesis . The capacity to repair O6-chloroethylguanine adducts in DNA is an important factor in determining cytotoxic response .

Pharmacokinetics

Generally, these compounds are rapidly absorbed and distributed throughout the body, and they are primarily excreted through the kidneys .

Result of Action

The result of the action of these compounds is typically cell death, as the DNA damage they cause prevents normal cell function and replication . This can lead to the death of cancer cells, making these compounds useful in chemotherapy .

Action Environment

The action of these compounds can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can all affect the stability and efficacy of these compounds .

特性

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLYUSFVDOKLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

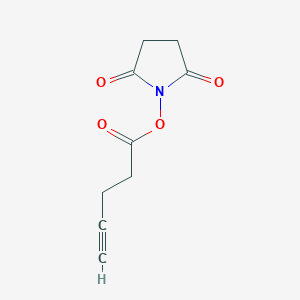

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)